molecular formula C9H7IN2O2 B12821619 Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12821619
M. Wt: 302.07 g/mol
InChI Key: DCPBOQAXJQXDAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The iodine atom in the structure enhances its binding affinity to certain enzymes and receptors . This interaction can modulate various biological pathways, leading to its observed biological effects .

Biological Activity

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C_10H_8N_2O_2I
  • Molecular Weight : Approximately 302.07 g/mol
  • Melting Point : Ranges from 188 to 191 °C

This compound features an iodine atom at the 6-position of the imidazo ring and a carboxylate ester functional group at the 3-position, which significantly contributes to its chemical reactivity and biological potential.

Antiviral Activity

Methyl 6-iodoimidazo[1,2-a]pyridine derivatives have been evaluated for their antiviral properties, particularly against Hepatitis C virus (HCV) NS5B polymerase. Research indicates that compounds with similar structures inhibit HCV replication effectively, suggesting that this compound may exhibit similar antiviral activity due to its structural analogies .

Inhibition of Protein Prenylation

The compound's activity has also been linked to its ability to inhibit protein geranylgeranylation. Studies show that modifications at the C6 position of imidazo[1,2-a]pyridine are critical for inhibiting Rab geranylgeranyl transferase (RGGT). The most active derivatives significantly disrupted Rab11A prenylation in human cervical carcinoma HeLa cells, indicating a potential application in cancer therapeutics .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:

  • C6 Substituents : The nature of substituents at the C6 position greatly influences inhibitory activity against RGGT. Variations in bulkiness and polarity affect the compound's efficacy .
  • Esterification Impact : Esterification of carboxylic acids within the structure can lead to loss of activity, highlighting the importance of functional groups in maintaining biological efficacy .

Table: Summary of Biological Activities

Activity TypeReferenceFindings
Antiviral Inhibited HCV NS5B polymerase
Protein Prenylation Disrupted Rab11A prenylation in HeLa cells
Cytotoxicity Correlated with RGGT inhibition

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3

InChI Key

DCPBOQAXJQXDAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)I

Origin of Product

United States

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